molecular formula C18H12FN3O4 B2692191 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one CAS No. 1189447-51-5

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one

Cat. No. B2692191
CAS RN: 1189447-51-5
M. Wt: 353.309
InChI Key: RSMLDABGPVKCLG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, an oxadiazole ring, a pyrano ring, and a pyridinone ring . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The compound’s structure suggests it could have interesting electronic properties. The oxadiazole and pyridinone rings are electron-deficient, while the fluorophenyl group is electron-rich. This could lead to interesting interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Metabolic Pathway Elucidation

One application of this compound is in the study of metabolic pathways in pharmacokinetics. For example, a study focused on the metabolism of a novel oxazolidinone antibacterial drug, which shares a similar structural motif, highlighted the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identifying metabolites. This research offers insights into the metabolic biotransformation of complex molecules, which is crucial for understanding their behavior in biological systems and for the development of analytical methods for biological sample quantification (Sang et al., 2016).

Antimicrobial Activity

Compounds featuring the 1,2,4-oxadiazole motif, as found in this chemical structure, have been evaluated for their antimicrobial properties. A study on the design, synthesis, and biological evaluation of novel fluorinated pyrazole compounds encompassing pyridyl 1,3,4-oxadiazole motifs demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Desai et al., 2016).

Anticancer Potential

The structural complexity of this compound suggests potential in anticancer research. A study on pyrazole derivatives explored their cytotoxicity and inhibitory activity against topoisomerase IIα, an enzyme crucial in DNA replication, indicating significant potential in cancer treatment (Alam et al., 2016).

Optical and Fluorescent Properties

Compounds containing elements of the discussed structure have been investigated for their optical properties. Research into polyheterocycles involving similar structural frameworks revealed potential applications as fluorescent cellular imaging agents, which could be instrumental in biomedical imaging and diagnostics (Gholami et al., 2021).

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, if it’s being studied as a potential drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O4/c1-9-15-13(11(8-23)7-20-9)6-14(18(24)25-15)17-21-16(22-26-17)10-2-4-12(19)5-3-10/h2-7,23H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMLDABGPVKCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one

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